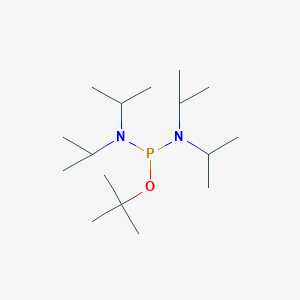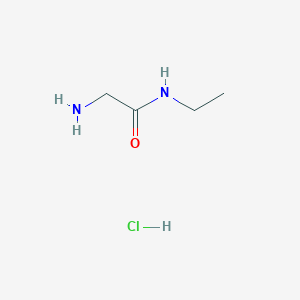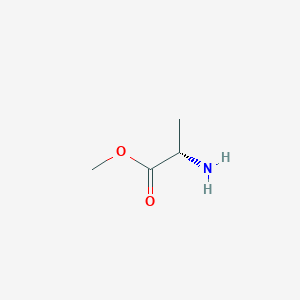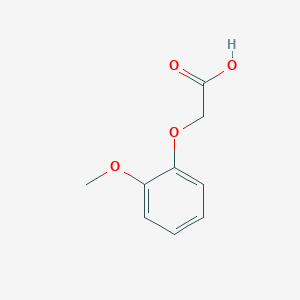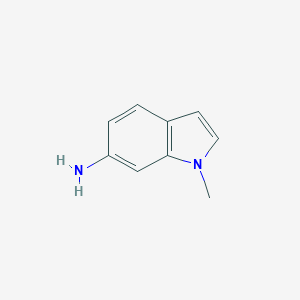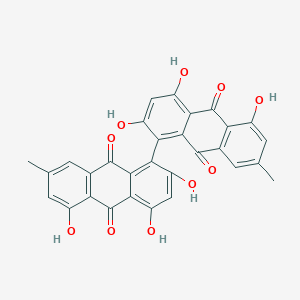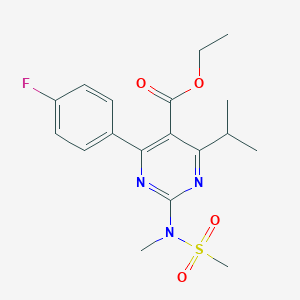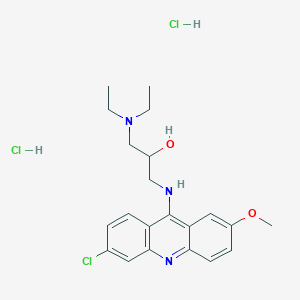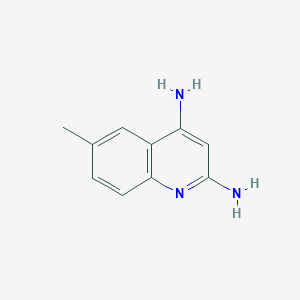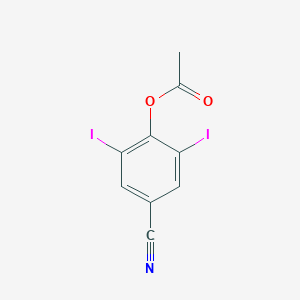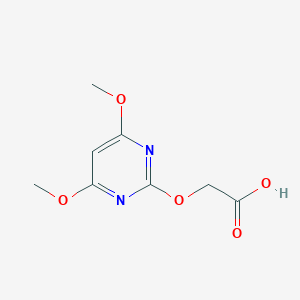
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid is a chemical compound with the molecular formula C8H10N2O5. It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an acetic acid moiety attached via an oxygen atom at position 2 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid typically involves the reaction of 4,6-dimethoxypyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloro group is replaced by the pyrimidine ring . The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or water for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in plant death .
Comparison with Similar Compounds
2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid can be compared with other similar compounds, such as bispyribac-sodium and phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate . These compounds share structural similarities but differ in their specific functional groups and applications. For example, bispyribac-sodium is also a herbicide but has a different mode of action and target specificity .
List of Similar Compounds
- Bispyribac-sodium
- Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate
- Propyl 4-[2-(4,6-dimethoxy-2-pyrimidinyl)oxy]benzylamino]benzoate
Properties
CAS No. |
138377-94-3 |
|---|---|
Molecular Formula |
C8H10N2O5 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C8H10N2O5/c1-13-5-3-6(14-2)10-8(9-5)15-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
CYFGDTOEGYALQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OCC(=O)O)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)OCC(=O)O)OC |
Synonyms |
Acetic acid, [(4,6-dimethoxy-2-pyrimidinyl)oxy]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




